![molecular formula C22H23ClN4O3 B450550 2-(2-chlorophenoxy)-N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B450550.png)
2-(2-chlorophenoxy)-N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide is a complex organic compound that features a combination of chlorophenoxy, pyrazole, and methoxybenzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide typically involves multiple stepsThe final step involves the condensation of the intermediate with 4-methoxybenzylideneacetohydrazide under acidic or basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-chlorophenoxy)-N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-(2-chlorophenoxy)acetohydrazide: Lacks the pyrazole and methoxybenzylidene groups.
N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide: Lacks the chlorophenoxy group.
Uniqueness
The uniqueness of 2-(2-chlorophenoxy)-N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H23ClN4O3 |
|---|---|
Molecular Weight |
426.9g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-[3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H23ClN4O3/c1-15-10-16(2)27(26-15)13-18-11-17(8-9-20(18)29-3)12-24-25-22(28)14-30-21-7-5-4-6-19(21)23/h4-12H,13-14H2,1-3H3,(H,25,28)/b24-12+ |
InChI Key |
WHRVRWRPFVKPIO-WYMPLXKRSA-N |
SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)C=NNC(=O)COC3=CC=CC=C3Cl)OC)C |
Isomeric SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)/C=N/NC(=O)COC3=CC=CC=C3Cl)OC)C |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)C=NNC(=O)COC3=CC=CC=C3Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide](/img/structure/B450467.png)
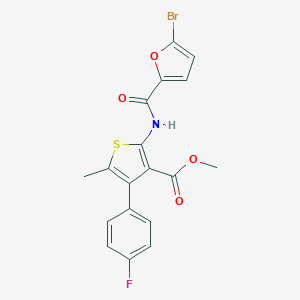
![Methyl 4-methyl-2-[(phenylacetyl)amino]-5-(2-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B450470.png)
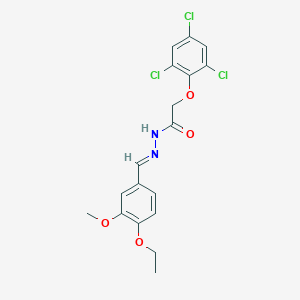
![Methyl 4-(2-chlorophenyl)-2-[(3-methoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450472.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450476.png)
![N-[4-(methylsulfamoyl)phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B450479.png)
![Isopropyl 4-(2,5-dimethylphenyl)-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B450480.png)
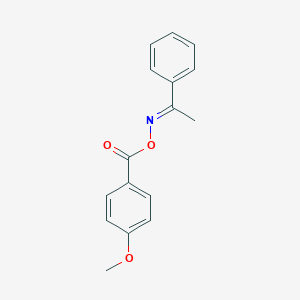
![N'-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B450483.png)
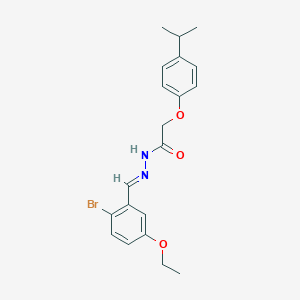
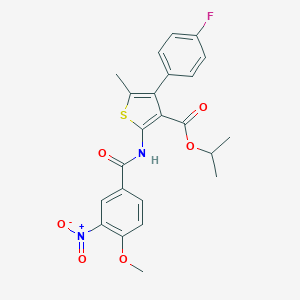
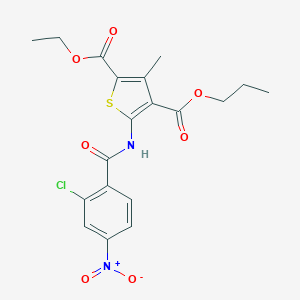
![4-{2-[4-(Acetylamino)benzylidene]hydrazino}benzoic acid](/img/structure/B450490.png)
